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molecular formula C8H10O2 B1665506 4-Methoxybenzyl alcohol CAS No. 105-13-5

4-Methoxybenzyl alcohol

Cat. No. B1665506
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09421532B2

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxybenzaldehyde (140 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5 mg, 0.01 mmol) was admitted as catalyst. The solution was stirred at room temperature for 3 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. THF was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-methoxybenzyl alcohol (131 mg, 0.95 mmol, 95%). The results as are shown as Entry 2 in Table 6. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C[Si](C)(C)O[SiH](C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
371 mg
Type
reactant
Smiles
C[Si](O[SiH](C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30-mL eggplant flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was heat
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen atmosphere
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
THF was distilled off in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel-

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mmol
AMOUNT: MASS 131 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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